molecular formula C20H25N3O B2433571 1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea CAS No. 1105208-81-8

1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea

Cat. No.: B2433571
CAS No.: 1105208-81-8
M. Wt: 323.44
InChI Key: VBAJERDMOZZBLW-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H25N3O and its molecular weight is 323.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Perković et al. (2016) investigated novel compounds with primaquine and hydroxyl or halogen substituted benzene moieties bridged by urea functionalities. These compounds were synthesized and evaluated for their biological activity, particularly focusing on their antiproliferative screening against various cancer cell lines. The research found that certain urea and bis-urea derivatives exhibited significant activity, particularly against the breast carcinoma MCF-7 cell line, indicating potential applications in cancer treatment (Perković et al., 2016).

Neurotoxin Characterization

Kotake et al. (1995) identified 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) as a novel endogenous amine in mouse brain and parkinsonian cerebrospinal fluid (CSF). The study suggested that 1BnTIQ could be related to idiopathic Parkinson's disease due to its elevated levels in the CSF of some Parkinsonian patients. This research opens avenues for further investigation into the role of such compounds in neurodegenerative diseases (Kotake et al., 1995).

Chemical Synthesis and Medicinal Chemistry

Mujde et al. (2011) described a new method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate. This process involved several steps, including the conversion of ester functionality to acyl azide and subsequent rearrangement to form urea derivatives. This methodology facilitates the construction of complex isoquinoline alkaloids, which are key structures in many biologically active molecules (Mujde et al., 2011).

Properties

IUPAC Name

1-benzyl-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-23-13-5-8-18-14-16(9-10-19(18)23)11-12-21-20(24)22-15-17-6-3-2-4-7-17/h2-4,6-7,9-10,14H,5,8,11-13,15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAJERDMOZZBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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